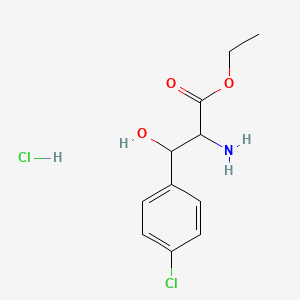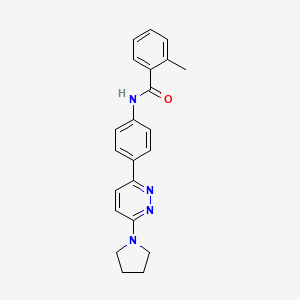![molecular formula C23H15ClN4O7 B2701114 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005117-60-1](/img/structure/B2701114.png)
2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound characterized by its unique structural framework This compound features a pyrrolo[3,4-d]isoxazole core, substituted with chlorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolo[3,4-d]isoxazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and nitroalkenes under acidic or basic conditions.
Substitution Reactions: Introduction of the chlorophenyl and nitrophenyl groups can be accomplished via electrophilic aromatic substitution reactions, using reagents like chlorobenzene and nitrobenzene in the presence of catalysts such as aluminum chloride.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl groups can undergo reduction to form amino derivatives under hydrogenation conditions.
Reduction: The nitro groups can be reduced to amines using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H₂), sodium borohydride (NaBH₄).
Catalysts: Aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃).
Major Products
Amino Derivatives: From the reduction of nitro groups.
Substituted Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of nitro and chloro groups can influence the compound’s interaction with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents. The structural features may allow for interactions with specific enzymes or receptors, leading to the development of new drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function. The nitro groups could undergo reduction within biological systems, leading to the formation of reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-3-(4-nitrophenyl)-5-phenylpyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: Similar structure but lacks the 3-nitrophenyl group.
2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-phenylpyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: Similar structure but lacks the 4-nitrophenyl group.
Uniqueness
The presence of multiple nitrophenyl groups in 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and potential biological activity, offering distinct advantages in various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O7/c24-14-6-10-15(11-7-14)26-20(13-4-8-16(9-5-13)27(31)32)19-21(35-26)23(30)25(22(19)29)17-2-1-3-18(12-17)28(33)34/h1-12,19-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZSTDKVUILCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2701037.png)
![N-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2701039.png)
![[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]methylzinc iodide solution](/img/structure/B2701040.png)
![4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2701041.png)
![5,6-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701043.png)


![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2701050.png)


